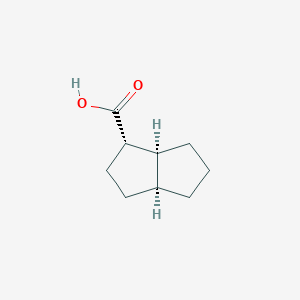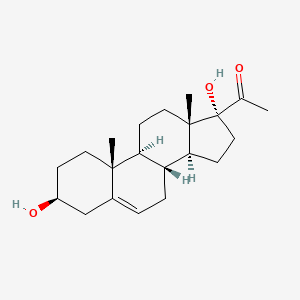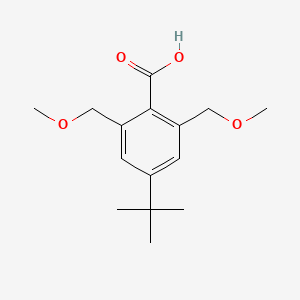
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediate structures. For example, the synthesis and analysis of enantiopure alpha-substituted derivatives of similar structures, like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, through high yielding and remarkably selective alkylations highlight the intricacies involved in the synthesis of structurally complex acids. The fused bicyclic structure influences the stereochemical outcomes of reactions, providing insights into the synthetic pathways that could be applied or adapted for the synthesis of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid (Sayago et al., 2009).
Molecular Structure Analysis
Investigations into molecular structures, such as those carried out through crystal engineering and supramolecular assemblies of related carboxylic acids, provide foundational knowledge for understanding the molecular structure of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid. Single-crystal X-ray diffraction methods offer precise information on the arrangement of atoms within a molecule, which is critical for the subsequent analysis of chemical reactivity and properties (Arora & Pedireddi, 2003).
Chemical Reactions and Properties
The reactivity of carboxylic acid derivatives, such as those studied in benzene-1,3,5-tricarboxamide (BTA) compounds, provides valuable insights into the chemical reactions and properties of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid. The formation of gels or crystalline phases through self-assembly behaviors illustrates the potential for complex reaction pathways and interactions (Lynes et al., 2017).
Aplicaciones Científicas De Investigación
Synthetic Plant Growth Regulators and Crystal Structure Analysis
- Synthetic efforts towards plant growth regulators involved the synthesis and structural comparison of a compound closely related to gibberellic acid. This research provided insights into the molecular structures and potential applications of these compounds in enhancing plant growth through chemical synthesis (Turner, Anderson, & Mander, 1980).
Coordination Polymers with Unique Topologies
- Research into lanthanide coordination polymers uncovered compounds with rutile and unprecedented rutile-related topologies, showcasing the structural versatility and potential for novel material applications of carboxylic acid derivatives (Qin, Wang, Wang, & Su, 2005).
Structural Environments of Carboxyl Groups
- The investigation of carboxyl groups in natural organic molecules from terrestrial systems using spectroscopy techniques highlighted the diverse environments these groups occupy, which is crucial for understanding their reactivity and interactions in various biological and chemical contexts (Hay & Myneni, 2007).
Benzene-1,3,5-tricarboxamide Derivatives
- A study on benzene-1,3,5-tricarboxamide (BTA) compounds explored their self-assembly behavior and the effect of minor changes in side arm functionality on the structures formed, potentially informing the design of new materials with tailored properties (Lynes et al., 2017).
Propiedades
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLMIANEBVNEY-FXQIFTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







